molecular formula C13H14BrF3N2O B6356562 (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1502628-61-6

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6356562
CAS No.: 1502628-61-6
M. Wt: 351.16 g/mol
InChI Key: LUHMHVJQBGQFIC-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H14BrF3N2O and a molecular weight of 351.17 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(13(15,16)17)2-3-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHMHVJQBGQFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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